(Z)-1-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Overview
Description
(Z)-1-[4-(3,4-Dichlorobenzyl)piperazino]-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(3,4-Dichlorobenzyl)piperazino]-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 3,4-dichlorobenzyl chloride, reacts with piperazine to form 4-(3,4-dichlorobenzyl)piperazine.
Coupling with Difluoromethoxyphenyl Group: The intermediate is then coupled with 4-(difluoromethoxy)benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Potential candidate for the development of new drugs targeting specific receptors or enzymes.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(3,4-Dichlorobenzyl)piperazino]-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulation of signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-[4-(3,4-Dichlorobenzyl)piperazino]-3-[4-(methoxy)phenyl]-2-propen-1-one
- (Z)-1-[4-(3,4-Dichlorobenzyl)piperazino]-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one
Uniqueness
- Structural Differences : The presence of the difluoromethoxy group imparts unique chemical and biological properties.
- Biological Activity : Differences in biological activity compared to similar compounds due to variations in molecular interactions.
Properties
IUPAC Name |
(Z)-1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2F2N2O2/c22-18-7-3-16(13-19(18)23)14-26-9-11-27(12-10-26)20(28)8-4-15-1-5-17(6-2-15)29-21(24)25/h1-8,13,21H,9-12,14H2/b8-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEXSIZGMACGKW-YWEYNIOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C=CC3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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